Tert-butyl 2-hydroxy-5-azaspiro[3.4]octane-5-carboxylate
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Overview
Description
Tert-butyl 2-hydroxy-5-azaspiro[3.4]octane-5-carboxylate is a spirocyclic compound with a unique structure that includes a spiro junction between a nitrogen-containing ring and a cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-hydroxy-5-azaspiro[3.4]octane-5-carboxylate typically involves the reaction of a suitable amine with a spirocyclic ketone. One common method involves the use of tert-butyl chloroformate as a protecting group for the amine, followed by cyclization to form the spirocyclic structure . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-hydroxy-5-azaspiro[3.4]octane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different spirocyclic derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a spirocyclic ketone, while reduction can produce a spirocyclic alcohol .
Scientific Research Applications
Tert-butyl 2-hydroxy-5-azaspiro[3.4]octane-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism by which tert-butyl 2-hydroxy-5-azaspiro[3.4]octane-5-carboxylate exerts its effects is not fully understood. its spirocyclic structure allows it to interact with various molecular targets, including enzymes and receptors. The compound may modulate biological pathways by binding to specific sites on proteins, thereby influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate
- Tert-butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate
Uniqueness
Tert-butyl 2-hydroxy-5-azaspiro[3.4]octane-5-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties. This uniqueness makes it a valuable scaffold for drug discovery and development, as it can provide novel interactions with biological targets that are not possible with other compounds .
Properties
IUPAC Name |
tert-butyl 2-hydroxy-5-azaspiro[3.4]octane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-6-4-5-12(13)7-9(14)8-12/h9,14H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUGZOXEJAWXRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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